

Application Note: Validated Analytical Method for the Quantification of Sofosbuvir Impurity M

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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

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Abstract

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Sofosbuvir Impurity M**, a known process-related impurity in Sofosbuvir active pharmaceutical ingredient (API) and finished dosage forms. The method is demonstrated to be specific, linear, accurate, precise, and sensitive, adhering to the guidelines of the International Council for Harmonisation (ICH). This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis, various process-related impurities can be generated, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.^[1] **Sofosbuvir Impurity M**, systematically named propan-2-yl 2-[[[5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is one such impurity that requires a reliable analytical method for its quantification. This document provides a comprehensive protocol for a validated RP-HPLC method suitable for this purpose.

Chemical Information

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight
Sofosbuvir	Isopropyl (2S)-2- [[[(2R,3R,4R,5R) -5-(2,4- dioxypyrimidin-1- yl)-4-fluoro-3- hydroxy-4- methyl- tetrahydrofuran- 2-yl]methoxy- phenoxyphospho ryl]amino]propan oate	1190307-88-0	C22H29FN3O9P	529.45 g/mol
Sofosbuvir Impurity M	propan-2-yl 2- [[[5-(2,4- dioxypyrimidin-1- yl)-3,4-dihydroxy- 4-methyloxolan- 2-yl]methoxy- phenoxyphospho ryl]amino]propan oate	2095551-10-1	C22H30N3O10P	527.46 g/mol

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter	Specification
HPLC System	Agilent 1200 series or equivalent with UV/PDA Detector
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μ m
Mobile Phase	0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	260 nm
Injection Volume	20 μ L
Run Time	Approximately 10 minutes

Preparation of Solutions

- Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.
- Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 10 mL of diluent to obtain a concentration of 4 mg/mL.
- Standard Stock Solution of **Sofosbuvir Impurity M**: Accurately weigh and dissolve 2.5 mg of **Sofosbuvir Impurity M** reference standard in 10 mL of diluent to obtain a concentration of 0.25 mg/mL.
- Working Standard Solution: Prepare a working standard solution by appropriately diluting the stock solutions with the diluent to achieve a final concentration of approximately 400 μ g/mL of Sofosbuvir and a suitable concentration for Impurity M (e.g., 20 μ g/mL).
- Sample Preparation (for Bulk Drug): Accurately weigh and dissolve the Sofosbuvir bulk drug sample in the diluent to achieve a final concentration of approximately 400 μ g/mL.
- Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL

volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with the diluent. Further dilute as necessary to achieve a final concentration of 400 µg/mL of Sofosbuvir.

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by analyzing the blank, placebo, Sofosbuvir standard, and **Sofosbuvir Impurity M** standard. The chromatograms showed no interference at the retention times of Sofosbuvir and **Sofosbuvir Impurity M**. The typical retention time for Sofosbuvir is approximately 3.674 minutes, and for a related phosphoryl impurity, it is around 5.704 minutes under these conditions.[2][3]

Linearity

The linearity of the method was determined by analyzing a series of dilutions of **Sofosbuvir Impurity M**.

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)
Sofosbuvir Impurity M	10 - 30	≥ 0.999

Data adapted from a study on a related phosphoryl impurity and exemplary data for impurity M. [2][4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for **Sofosbuvir Impurity M** were determined based on the signal-to-noise ratio.

Parameter	Result (µg/mL)	Result (%)
LOD	0.12	0.03%
LOQ	0.375	1.50%

Data adapted from a study on a related phosphoryl impurity.[2]

Accuracy (Recovery)

The accuracy of the method was evaluated by spiking a known amount of **Sofosbuvir Impurity M** into a sample solution at three different concentration levels.

Spiking Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	Recovery (%)
80%	16	-	107.80
100%	20	-	118.90
120%	24	-	104.60

Data adapted from a study on a related phosphoryl impurity.[2]

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Type	% RSD
Repeatability (Intra-day)	< 2.0
Intermediate Precision (Inter-day)	< 2.0

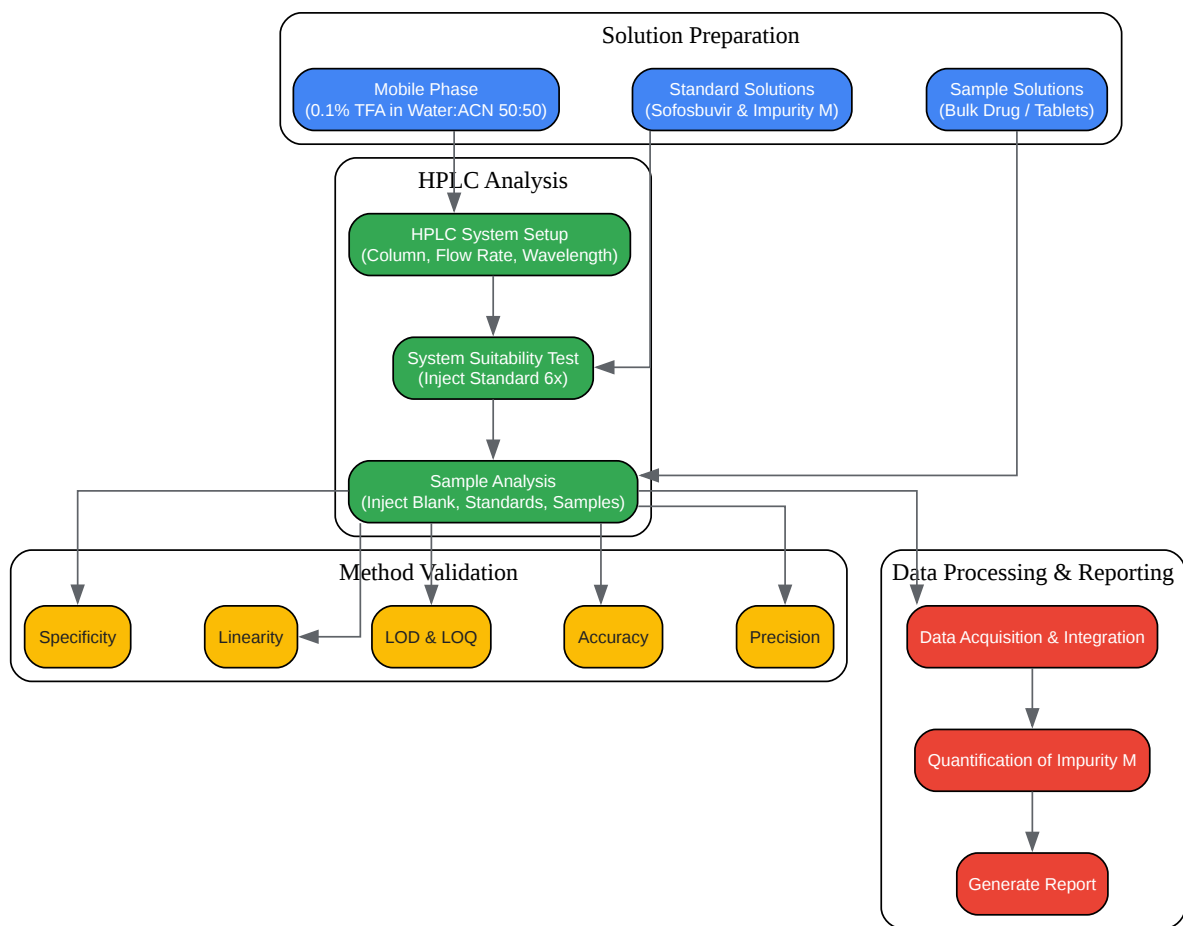
The relative standard deviation for a related phosphoryl impurity was found to be 0.043.[2]

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (n=6)	$\leq 2.0\%$

Visualizations



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